molecular formula C14H7NO7S B1293369 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- CAS No. 82-50-8

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-

Cat. No.: B1293369
CAS No.: 82-50-8
M. Wt: 333.27 g/mol
InChI Key: JFORTLRWSWJGGI-UHFFFAOYSA-N
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Description

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (CAS 82-50-8) is an anthraquinone derivative with a sulfonic acid group (-SO₃H) at position 1, a nitro (-NO₂) substituent at position 5, and a 9,10-dihydro-9,10-dioxoanthracene backbone. Its molecular formula is C₁₄H₇NO₇S, with a molecular weight of 333.27 g/mol . The compound is structurally characterized by its electron-withdrawing nitro group and hydrophilic sulfonic acid moiety, which influence its solubility, reactivity, and applications in industrial processes such as dye synthesis and catalysis .

Properties

IUPAC Name

5-nitro-9,10-dioxoanthracene-1-sulfonic acid
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InChI

InChI=1S/C14H7NO7S/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19/h1-6H,(H,20,21,22)
Source PubChem
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InChI Key

JFORTLRWSWJGGI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O
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Molecular Formula

C14H7NO7S
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DSSTOX Substance ID

DTXSID3058878
Record name 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-
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Molecular Weight

333.27 g/mol
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CAS No.

82-50-8
Record name 9,10-Dihydro-5-nitro-9,10-dioxo-1-anthracenesulfonic acid
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Record name 1-Nitroanthraquinone-5-sulfonic acid
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Record name 1-Nitro-5-sulfoanthraquinone
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Record name 9,10-dihydro-5-nitro-9,10-dioxoanthracenesulphonic acid
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Record name 1-NITROANTHRAQUINONE-5-SULFONIC ACID
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Preparation Methods

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) at position 1 of the anthraquinone structure. The common methods include:

  • Using Concentrated Sulfuric Acid : Anthraquinone is treated with concentrated sulfuric acid under controlled temperatures to facilitate the sulfonation reaction.

  • Oleum Method : This method employs oleum (a solution of sulfur trioxide in sulfuric acid) for more effective sulfonation, resulting in higher yields.

Nitration

The nitration step introduces a nitro group (-NO2) at position 5 of the anthraquinone structure. This can be achieved through:

  • Nitration with Nitric Acid : The sulfonated anthraquinone is then treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

General Synthetic Pathway

The following table summarizes the steps involved in synthesizing 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-:

Step Reaction Type Reagents Conditions
1 Sulfonation Anthraquinone + H2SO4 (or oleum) Controlled temperature
2 Nitration Sulfonated anthraquinone + HNO3/H2SO4 Controlled temperature

Recent studies have highlighted various aspects of the synthesis and applications of this compound:

  • The sulfonation reaction is significantly influenced by temperature and reaction time, which can affect the yield and purity of the final product.

  • The introduction of both nitro and sulfonic acid groups enhances the electron-withdrawing properties of the compound, making it useful for various applications in organic synthesis and material science.

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- serves multiple purposes due to its structural characteristics:

  • It is used as an intermediate in dye production.

  • The compound's properties make it suitable for studying electron-withdrawing effects in aromatic systems.

The preparation methods for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- involve careful control of reaction conditions during both sulfonation and nitration processes. Understanding these methods is crucial for optimizing yields and enhancing the utility of this compound in various chemical applications.

Chemical Reactions Analysis

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Anthracenesulfonic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation: It can be oxidized to form anthraquinone derivatives.
  • Reduction: The nitro group can be converted to an amino group.
  • Substitution: The sulfonic acid group can be replaced with other functional groups under specific conditions .

Biology

In biological research, this compound is useful for studying enzyme interactions and biochemical pathways. Its ability to inhibit or activate enzymes makes it a valuable tool for understanding metabolic processes and potential drug interactions. Case studies have demonstrated its role in:

  • Enzyme Inhibition: Investigating the effects on metabolic pathways.
  • Protein Interactions: Understanding how it binds to different biomolecules .

Medicine

The derivatives of 1-Anthracenesulfonic acid are being explored for therapeutic applications, particularly in anticancer and antimicrobial research. Its unique chemical properties allow it to interact with cellular components effectively, leading to potential new treatments for various diseases .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. It is also used in:

  • Textile Industry: As a dyeing agent.
  • Chemical Manufacturing: In the synthesis of other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the biochemical context. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the cellular environment, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Key differences arise from substituent positions:

  • 5-Nitro-9,10-dioxo-2-anthracenesulfonic acid (CAS 6483-86-9): This isomer has the sulfonic acid group at position 2 instead of position 1. Its molecular weight is identical (333.27 g/mol), but its solubility profile differs due to spatial effects .
  • 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulfonic acid (CAS 129-37-3): The nitro group at position 8 increases steric strain compared to the 5-nitro isomer, which may reduce thermal stability. Its sodium salt (CAS 60274-90-0) exhibits higher aqueous solubility due to ionic dissociation .

Table 1: Positional Isomers Comparison

Compound (CAS) Sulfonic Acid Position Nitro Position Molecular Weight (g/mol) Key Property
82-50-8 1 5 333.27 Moderate solubility in polar solvents
6483-86-9 2 5 333.27 Higher reactivity in substitutions
129-37-3 1 8 333.27 Lower thermal stability
Functional Group Variations
  • Sodium 2-Anthraquinonesulfonate (CAS 131-08-8): Lacks the nitro group, resulting in reduced electron-withdrawing effects. This increases its suitability for applications requiring mild acidity, such as pH-sensitive dyes .
  • 1,5-Anthracenedisulfonic Acid, 9,10-Dihydro-9,10-Dioxo-, Disodium Salt : Contains two sulfonic acid groups (positions 1 and 5), significantly enhancing water solubility. This compound is preferred in textile dyeing processes requiring high solubility .

Table 2: Functional Group Variations

Compound (CAS) Substituent Molecular Weight (g/mol) Key Application
82-50-8 -NO₂, -SO₃H 333.27 Reactive dye intermediates
131-08-8 -SO₃Na 310.26 pH-sensitive dyes
1,5-Disulfonic acid derivative -SO₃H (1,5) 372.27 High-solubility textile dyes
Chloro derivative -Cl, -SO₃H 318.73 UV-stable pigments
Sodium Salt Derivatives

Sodium salts of anthraquinone sulfonic acids exhibit enhanced solubility:

  • Sodium 5-Nitroanthraquinone-1-Sulfonate (CAS 60274-89-7): Ionic form increases solubility in aqueous media, facilitating use in liquid-phase reactions .
  • Sodium 8-Nitroanthraquinone-1-Sulfonate (CAS 60274-90-0): Similar solubility but lower industrial prevalence due to synthetic challenges in nitro positioning .

Biological Activity

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (CAS Number: 82-50-8) is a sulfonated anthraquinone derivative with significant biological implications. This compound is characterized by its unique chemical structure which includes a nitro group and dioxo functionalities, contributing to its potential applications in various fields including pharmaceuticals and environmental science.

  • Molecular Formula : C14H7NO7S
  • Molecular Weight : 333.27 g/mol
  • LogP : 0.789
  • Solubility : Water-soluble due to the presence of sulfonic acid groups.

Antimicrobial Properties

Research indicates that anthraquinone derivatives exhibit antimicrobial activity. Specifically, studies on similar compounds have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Several studies have explored the potential anticancer properties of anthraquinone derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may serve as a lead compound for developing anticancer agents . For example, the structural similarities between 1-anthracenesulfonic acid and other known anticancer agents point to its potential role in cancer therapy.

Enzyme Inhibition

1-Anthracenesulfonic acid has also been studied for its capacity to inhibit specific enzymes involved in metabolic pathways. Research on related anthraquinone compounds indicates that they can act as inhibitors of sulfide production from sulfate-reducing bacteria, which may have implications for controlling microbial populations in various environments .

Study 1: Antimicrobial Efficacy

A study conducted tested the antimicrobial efficacy of sulfonated anthraquinones against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, particularly noting the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .

Study 2: Anticancer Mechanism

In vitro studies assessed the cytotoxic effects of various anthraquinone derivatives on human cancer cell lines. The results demonstrated that compounds similar to 1-anthracenesulfonic acid induced apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits sulfide production from sulfate-reducing bacteria

Q & A

Q. What are the key synthetic routes for preparing 1-anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-?

The synthesis typically involves sequential functionalization of the anthraquinone core. First, sulfonation at the 1-position is achieved using concentrated sulfuric acid or chlorosulfonic acid under controlled conditions (60–80°C, 4–6 hours). Subsequent nitration at the 5-position employs a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts . Purity is optimized via recrystallization from ethanol/water. Key intermediates should be verified using NMR and HPLC to confirm regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • UV-Vis Spectroscopy : Confirm the presence of the nitro and quinone groups via absorption bands at 250–300 nm (π→π* transitions) and 400–450 nm (n→π* transitions).
  • NMR : Use 1H^1H-NMR to identify aromatic protons (δ 7.5–8.5 ppm) and sulfonic acid protons (δ 3.5–4.5 ppm, depending on solvent). 13C^{13}C-NMR resolves quinone carbonyls (δ 180–190 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (pH 2.5) effectively separate impurities .

Q. What stability considerations are critical for handling and storage?

The compound is light-sensitive due to the nitro and quinone groups. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, as sulfonic acid groups can hydrolyze. Stability studies using accelerated aging (40°C/75% RH) indicate a shelf life of 12–18 months .

Advanced Research Questions

Q. How does the nitro group influence the compound’s photochemical properties?

The electron-withdrawing nitro group enhances intersystem crossing, promoting triplet-state formation upon UV irradiation. This property is critical for applications in photooxidation reactions or as a photosensitizer. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy are used to quantify triplet quantum yields (~0.3–0.5 in acetonitrile) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., pH, solvent compatibility). For example:

  • Solubility : The sulfonic acid group improves aqueous solubility but may reduce membrane permeability. Use DMSO as a co-solvent (<1% v/v) to avoid cytotoxicity artifacts.
  • Redox Interference : The quinone moiety may interact with cellular reductases, generating reactive oxygen species (ROS). Control experiments with antioxidants (e.g., ascorbic acid) clarify mechanisms .

Q. How can computational modeling predict reactivity in catalytic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilic sulfonic acid group’s interaction with metal catalysts. For example, sulfonate coordination to Pd(II) centers facilitates Suzuki-Miyaura coupling at the 4-position. Experimental validation via X-ray crystallography of Pd complexes confirms predicted geometries .

Q. What role does the sulfonic acid group play in dye-sensitized solar cells (DSSCs)?

As a co-adsorbent in DSSCs, the sulfonic acid group improves TiO₂ surface binding via –SO₃H⋯TiO₂ interactions, reducing charge recombination. Electrochemical impedance spectroscopy (EIS) shows a 20–30% increase in electron lifetime compared to non-sulfonated analogs .

Q. How can regioselective functionalization be achieved for derivatives?

Directed ortho-metalation (DoM) using directing groups (e.g., –NHAc) enables selective substitution. For example, lithiation at the 8-position with LDA (lithium diisopropylamide), followed by quenching with electrophiles (e.g., R–X), yields mono-functionalized derivatives. Regioselectivity is confirmed via NOESY and X-ray diffraction .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Flow Chemistry : Continuous flow reactors reduce exothermic risks during nitration and improve heat dissipation.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for sulfonation to enhance sustainability.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch variability .

Q. What analytical techniques resolve isomeric impurities in final products?

  • Chiral HPLC : Use Chiralpak IG-U columns with hexane/isopropanol (90:10) to separate enantiomers.
  • Mass Spectrometry Imaging (MSI) : MALDI-TOF maps spatial distribution of impurities in solid-phase samples .

Key Challenges & Future Directions

  • Toxicity Profiling : Address conflicting ecotoxicity data (e.g., Daphnia magna LC₅₀ ranges from 1–10 mg/L) via standardized OECD protocols .
  • Hybrid Materials : Explore coordination polymers with lanthanides for luminescent sensors .

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